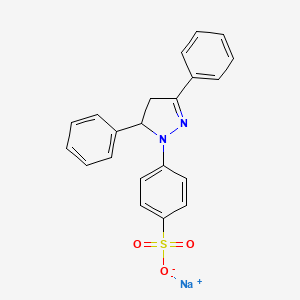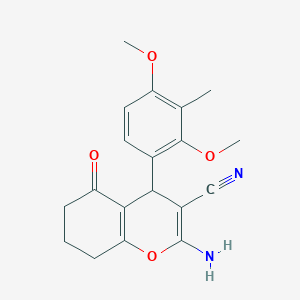
5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been extensively studied for its potential pharmaceutical applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用机制
The mechanism of action of 5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These pathways are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. This compound has been found to inhibit the activation of these pathways by blocking the phosphorylation of various downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are known to cause oxidative stress and inflammation. This compound has also been found to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. In addition, this compound has been shown to exhibit a protective effect against various toxic agents such as heavy metals and radiation.
实验室实验的优点和局限性
The advantages of using 5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one for lab experiments include its potent biological activity, its wide range of pharmacological effects, and its relatively low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects due to its broad range of biological activities.
未来方向
The future directions for the research on 5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. In addition, further studies are needed to explore the potential of this compound for the treatment of various diseases such as cancer, inflammation, and microbial infections. The use of this compound in combination with other drugs or therapies should also be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of 5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylhydrazine and chloroacetic acid to form the final product. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
5-(3,5-dichloro-4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi. In addition, this compound has been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S2/c1-22-15-12(18)7-10(8-13(15)19)9-14-16(21)20(17(23)24-14)11-5-3-2-4-6-11/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKQRDQNKZQED-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-(1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4997402.png)

![ethyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4997410.png)
![methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4997413.png)

![N~2~-(3-acetylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4997427.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)

![2-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4997500.png)

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B4997514.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)